Product packaging for (1R,2R)-2-fluorocyclopentan-1-amine(Cat. No.:CAS No. 921753-35-7)

(1R,2R)-2-fluorocyclopentan-1-amine

Cat. No.: B3058851
CAS No.: 921753-35-7
M. Wt: 103.14
InChI Key: SYDPJQJXMGPZQF-RFZPGFLSSA-N
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Description

Contextual Significance of Fluorinated Amines in Contemporary Organic Synthesis

Fluorinated amines represent a crucial class of building blocks in the synthesis of complex organic molecules. alfa-chemistry.com The presence of a fluorine atom can significantly modulate the basicity of the amine group, a critical factor in its reactivity and interaction with biological targets. alfa-chemistry.com This modification can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. alfa-chemistry.com The synthesis of fluorinated amines is a key area of research, with methods such as the hydrogenation of fluorine-containing nitro compounds and the fluoroamination of alkenes being actively developed. alfa-chemistry.com The demand for these compounds is driven by their proven utility in the creation of pharmaceuticals and agrochemicals. nih.govalfa-chemistry.com For instance, fluorinated amines are integral components in a variety of bioactive molecules, where the fluorine atom contributes to improved efficacy and favorable pharmacokinetic properties. researchgate.netalfa-chemistry.com

Elucidating the Role of Chiral Fluorinated Building Blocks in Advanced Chemical Research

Chirality, or the "handedness" of a molecule, is a fundamental concept in chemistry, particularly in the context of biological systems which are inherently chiral. Chiral fluorinated building blocks, such as (1R,2R)-2-fluorocyclopentan-1-amine, are of paramount importance as they allow for the precise, three-dimensional construction of complex molecular architectures. rsc.orgnih.gov The introduction of fluorine into a chiral molecule can lead to unique conformational preferences and electronic properties that can be exploited in drug design and catalysis. nih.gov The development of methods for the asymmetric synthesis of these building blocks is a major focus of contemporary research, enabling access to enantiomerically pure compounds that are essential for studying and manipulating biological processes. rsc.orgtandfonline.com The use of chiral fluorinated synthons provides a powerful tool to explore new areas of chemical space and to design molecules with novel functions. rsc.org

Overview of Stereoselective Fluorinated Cyclopentane (B165970) Derivatives in Synthetic Methodologies

Cyclopentane rings are prevalent structural motifs in a wide range of natural products and synthetic compounds. The introduction of fluorine into this five-membered ring system with stereocontrol adds a layer of complexity and functionality. Stereoselective methods for the synthesis of fluorinated cyclopentane derivatives are highly sought after. nih.gov These methods often involve sophisticated catalytic systems or the use of chiral auxiliaries to control the spatial arrangement of the fluorine atom and other substituents on the cyclopentane core. The resulting stereodefined fluorinated cyclopentanes serve as versatile intermediates in the synthesis of biologically active molecules and advanced materials. nih.gov Research in this area has led to the development of diastereoselective and enantioselective fluorination reactions, providing access to a diverse array of fluorinated cyclopentane derivatives with specific stereochemistries.

Chemical Data of this compound

PropertyValue
Molecular Formula C5H10FN
Molecular Weight 103.14 g/mol
CAS Number 939426-78-5
IUPAC Name This compound
SMILES N[C@H]1C@HCCC1
InChI Key ZJXOEOALNHXCOE-TYSVMGFPSA-N
Data sourced from PubChem and other chemical suppliers. nih.govbldpharm.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10FN B3058851 (1R,2R)-2-fluorocyclopentan-1-amine CAS No. 921753-35-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R)-2-fluorocyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN/c6-4-2-1-3-5(4)7/h4-5H,1-3,7H2/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDPJQJXMGPZQF-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693373
Record name (1R,2R)-2-Fluorocyclopentan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921753-35-7, 939398-71-7
Record name rel-(1R,2R)-2-Fluorocyclopentanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=921753-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2R)-2-Fluorocyclopentan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Enantiopure 1r,2r 2 Fluorocyclopentan 1 Amine

Stereoselective Synthesis from Precursors

A primary strategy for obtaining enantiopure (1R,2R)-2-fluorocyclopentan-1-amine involves the resolution of a racemic precursor, typically an alcohol, followed by chemical conversion to the desired amine with retention or inversion of stereochemistry.

Biocatalytic Resolution and Deracemization Strategies

Biocatalysis, particularly the use of enzymes like lipases, offers a powerful and environmentally benign approach for resolving racemic mixtures to obtain optically pure compounds. nih.gov This methodology has been successfully applied to the synthesis of the chiral precursors of this compound. nih.gov

A key step in this synthetic pathway is the kinetically controlled deracemization of racemic trans-2-fluorocyclopentan-1-ol using lipases in organic media. nih.gov This process involves the selective acylation of one enantiomer of the alcohol, leaving the other enantiomer unreacted and thus allowing for their separation. The efficiency and enantioselectivity of this resolution are highly dependent on the specific lipase (B570770) used. nih.gov

For instance, the acylation of racemic trans-2-fluorocyclopentan-1-ol can be catalyzed by lipases such as Burkholderia cepacia lipase (BCL) or Candida antarctica lipase B (CALB). Research has shown that while CALB catalyzes the reaction more rapidly, BCL provides a significantly higher enantiomeric excess (ee) for the desired (1R,2R)-4-acetate product. nih.gov

Interactive Table: Enantioselectivity of Lipase-Catalyzed Acylation of (±)-trans-2-Fluorocyclopentan-1-ol

Biocatalyst Product Enantiomeric Excess (ee) Notes
Burkholderia cepacia lipase (BCL) (1R,2R)-acetate 96% Higher enantioselectivity. nih.gov
Candida antarctica lipase B (CALB) (1R,2R)-acetate Lower Faster reaction rate. nih.gov

This enzymatic resolution effectively separates the enantiomers, providing the optically pure (1R,2R)-2-fluorocyclopentanol precursor necessary for the subsequent synthesis step. nih.gov

Once the enantiomerically pure (1R,2R)-2-fluorocyclopentan-1-ol is obtained, it can be converted to the target amine, (1R,2S)-2-fluorocyclopentan-1-amine, via a Mitsunobu reaction. nih.gov However, to obtain the desired this compound, one would start with the opposite enantiomer of the alcohol, (1S,2S)-2-fluorocyclopentan-1-ol, which can also be isolated from the biocatalytic resolution.

The Mitsunobu reaction is a versatile and reliable method for achieving the stereochemical inversion of a secondary alcohol. nih.govacs.orgnih.gov The reaction mechanism involves the activation of the alcohol's hydroxyl group by a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govrsc.org This activation transforms the hydroxyl into a good leaving group. A suitable nitrogen nucleophile, such as phthalimide (B116566) or an azide, can then displace the activated oxygen via an Sₙ2 mechanism, which proceeds with a clean inversion of configuration at the stereocenter. nih.govnih.gov Subsequent hydrolysis (for phthalimide) or reduction (for an azide) yields the final primary amine. nih.gov

The synthesis of chiral 2-fluorocyclopentan-1-amine (B12102073) hydrochloride from the optically pure alcohol precursor using the Mitsunobu reaction has been demonstrated, providing the desired product in high yield and optical purity. nih.gov This two-step sequence of enzymatic resolution followed by stereoinversive amination represents a robust route to the enantiopure target compound. nih.gov

Asymmetric Catalytic Fluorination Approaches (e.g., Metal-Complex Catalysis)

Asymmetric catalytic fluorination represents a more direct approach to establishing the C-F stereocenter. These methods utilize a chiral catalyst, often a metal complex, to control the stereochemical outcome of the fluorination of a prochiral substrate, such as a cyclopentene (B43876) derivative. acs.org Various transition metals, including palladium, have been explored for catalytic fluorination reactions. acs.org

For example, Pd-catalyzed arylfluorination of cyclooctene-fused β-amino esters has been shown to proceed with high regio- and stereoselectivity. acs.org The general principle involves using an electrophilic fluorine source, like Selectfluor, in the presence of a chiral ligand-metal complex. rsc.org The chiral environment created by the catalyst directs the attack of the fluoride (B91410) onto the double bond from a specific face, leading to an enantiomerically enriched product.

While powerful, these methods can present challenges. The development of metal-complex catalysis that achieves high levels of stereoselectivity for producing specific chiral organofluorine compounds can be difficult, and success is not always guaranteed. nih.gov Another strategy involves the metal-free asymmetric hydrogenation of fluorinated olefins using chiral Frustrated Lewis Pair (FLP) catalysts, which has been used to produce optically active 3-fluorochroman-4-ones with good enantiomeric excess. researchgate.net Although a direct application to the synthesis of this compound from cyclopentene is not prominently documented, these asymmetric catalytic strategies remain a key area of research for the efficient construction of chiral fluorinated molecules.

Direct Fluorination and Fluoroamination Routes

Direct methods that install both the fluorine and amine groups in a single, stereocontrolled transformation are highly sought after for their atom and step economy.

Multi-component Fluoroamination of Alkenes

An advanced strategy for the direct synthesis of β-fluoroamines is the three-component aminofluorination of alkenes. This approach simultaneously introduces a fluorine atom and an amino group across a double bond. An innovative copper-catalyzed electrophilic amination strategy has been developed for this purpose. nih.gov

This method allows for the direct aminofluorination of a variety of alkenes, including commodity vinyl arenes and 1,3-dienes. nih.gov The reaction typically employs:

An alkene substrate.

An alkylamine precursor, such as an O-benzoylhydroxylamine.

A fluoride source, often a commercially available and inexpensive reagent like triethylamine (B128534) trihydrofluoride (Et₃N•3HF).

A copper catalyst. nih.gov

A key feature of this reaction is the dual role of Et₃N•3HF, which acts as both the nucleophilic fluoride source and as an acid to facilitate the formation of an aminyl radical cation for the electrophilic amination step. nih.gov The proposed mechanism involves copper-mediated electrophilic amination of the alkene, forming radical intermediates, followed by nucleophilic fluorination to yield the β-fluoroalkylamine product. nih.gov This methodology is notable for its high regioselectivity, mild reaction conditions, and broad functional group tolerance, making it a powerful and practical route for direct access to a wide range of valuable β-fluorinated amines from simple alkenes. nih.gov

Hydrogenation-Reduction of Fluorine-Containing Precursors

The synthesis of saturated cyclic amines, such as this compound, often involves the hydrogenation of an unsaturated precursor. This approach is advantageous as it can establish the final stereochemistry and produce the saturated ring system in a single, efficient step. The key to this methodology lies in the rational design and synthesis of a suitable fluorine-containing precursor that can be stereoselectively reduced.

One effective strategy is the catalytic hydrogenation of a fluorinated cyclopentene derivative. Although the literature does not describe the direct hydrogenation of a cyclopentene to yield this compound specifically, analogous transformations in similar ring systems are well-documented. For instance, the synthesis of cycloheptyl β-fluoroamines has been achieved through the hydrogenation of a cycloheptene (B1346976) precursor. nih.gov This process typically utilizes heterogeneous catalysts, such as palladium on carbon (Pd/C), to deliver hydrogen to the double bond. The stereochemical outcome of the hydrogenation is often directed by the existing stereocenters in the molecule.

Another powerful method involves the reductive amination of a fluorinated cyclic ketone. nih.gov In this two-step sequence, an α-fluoroketone is first condensed with an amine source to form an imine or enamine, which is then reduced in situ. The choice of reducing agent is critical for controlling the diastereoselectivity of the C-N bond formation.

A further advanced approach is the reduction of a nitro group in a fluorinated nitroalkane precursor. The enantioselective aza-Henry reaction can be employed to create β-amino α-fluoro nitroalkanes, which can then undergo reduction of the nitro group to the desired amine. nih.govscilit.com This reduction can be followed by hydrogenation of any remaining unsaturation in the carbocyclic ring to afford the final saturated product. nih.gov

The table below summarizes typical catalyst systems used in the hydrogenation of unsaturated precursors relevant to the synthesis of cyclic amines.

Precursor TypeCatalyst SystemConditionsProduct Type
Cycloheptene5 mol % Grubbs II catalystRing-closing metathesisCycloheptenyl carbocycle nih.gov
FluoropyridineHeterogeneous PalladiumHydrogenationFluorinated piperidine (B6355638) nih.gov
CyclopentadieneRaney NickelSelective HydrogenationCyclopentene google.com
Furfural & Cyclopentanone Condensation Product5% Pd/CHydrogenationC15 bis-cyclic ether researchgate.net

Innovation in Reagent Design for Fluorinated Amine Synthesis

Recent advancements in the synthesis of fluorinated amines have been driven by innovations in reagent and catalyst design, enabling high levels of enantioselectivity and stereocontrol. These innovations are particularly relevant for accessing specific, complex stereoisomers like this compound.

A prime example of innovation is the use of biocatalysis. Researchers have developed an enzymatic method for the synthesis of enantiomerically pure 1,2-aminofluorocyclopentanes. researchgate.net This method begins with the kinetic resolution of racemic cis-2-fluorocyclopentanols via transesterification with vinyl acetate. The lipase from Burkholderia cepacia has shown high enantioselectivity (ee > 98%) in this process. Following the resolution, the enantiomerically pure fluorocyclopentanol is converted into the corresponding 1,2-aminofluorocyclopentane using the Mitsunobu reaction. researchgate.net This chemoenzymatic approach provides a highly effective route to the chiral fluorinated amine core.

The table below details the findings from the enzymatic resolution of 2-fluorocyclopentanols.

SubstrateEnzymeEnantiomeric Excess (ee)Reference
racemic cis-2-fluorocyclopentanolBurkholderia cepacia lipase> 98% researchgate.net

In addition to biocatalysis, the development of novel chiral catalysts for key bond-forming reactions represents a significant area of innovation. For the enantioselective aza-Henry reaction, which can generate β-fluoro amine precursors, specific catalysts have been designed. For example, a nonracemic quaternary ammonium (B1175870) salt has been utilized as a phase transfer catalyst to synthesize doubly unsaturated β-fluoro amine precursors with good stereocontrol. nih.gov Similarly, Brønsted base catalysts have been effectively used for the enantioselective synthesis of Boc-protected β-amino-α-fluoro-nitroalkanes from α-fluoro arylnitromethane and aldimine precursors. researchgate.net

The Trost asymmetric allylic alkylation (AAA) reaction is another innovative method that has been applied to the enantioselective synthesis of complex molecules containing fluorinated stereocenters, such as precursors to mGluR2 receptor agonists. nih.gov This palladium-catalyzed reaction can introduce a key allylic stereocenter with high enantioselectivity, setting the stage for subsequent transformations to build the desired cyclic amine framework. These catalyst-driven strategies offer powerful and versatile tools for the precise construction of enantiopure fluorinated amines.

Stereochemical Characterization and Elucidation of 1r,2r 2 Fluorocyclopentan 1 Amine

Quantitative Assessment of Enantiomeric Excess and Diastereomeric Ratio

Once the synthesis of a specific stereoisomer like (1R,2R)-2-fluorocyclopentan-1-amine is achieved, it is crucial to quantify its purity. This involves measuring the enantiomeric excess (ee) and diastereomeric ratio (dr).

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for this purpose. scispace.com CSPs create a chiral environment that allows for the differential interaction of enantiomers, leading to their separation. scispace.comresearchgate.net The choice of CSP and mobile phase is critical for achieving sufficient resolution between the peaks corresponding to the different stereoisomers. researchgate.netnih.gov For amines, polysaccharide-based CSPs (e.g., Chiralcel OD-R) are often effective. researchgate.net

Alternatively, an indirect HPLC method can be used. This involves derivatizing the stereoisomeric mixture with a chiral agent to form diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard, non-chiral stationary phase like C18. nih.gov The relative areas of the resulting peaks in the chromatogram allow for the calculation of the enantiomeric and diastereomeric purity.

Gas chromatography (GC) with a chiral stationary phase, often based on derivatized cyclodextrins, is another viable technique for separating volatile chiral amines or their derivatives. gcms.cz

The table below summarizes typical analytical methods for stereoisomeric purity assessment.

Analytical Technique Principle Typical Stationary Phase Key Parameters
Chiral HPLC (Direct)Differential interaction with a chiral stationary phase. scispace.comPolysaccharide-based (e.g., Chiralcel) or protein-based. researchgate.netResolution, Retention Time, Elution Order.
HPLC (Indirect)Conversion to diastereomers with a CDA, followed by separation on an achiral phase. nih.govC18 (Reversed-Phase). nih.govResolution of diastereomers.
Chiral GC (Direct)Separation on a chiral capillary column. gcms.czDerivatized Cyclodextrin. gcms.czRetention Time, Separation Factor.
NMR SpectroscopyUsing a chiral derivatizing agent (e.g., Mosher's acid) to induce chemical shift differences between diastereomers. researchgate.netNot applicable.Δδ (Chemical Shift Difference).

Conformational Analysis of the Fluorinated Cyclopentane (B165970) Ring System

The five-membered cyclopentane ring is not planar. It adopts puckered conformations to relieve torsional strain that would result from an eclipsed planar structure. libretexts.org The two most common conformations are the envelope (Cₛ symmetry), where four atoms are coplanar and one is out of the plane, and the half-chair (C₂ symmetry), where three atoms are coplanar with the other two displaced on opposite sides of the plane. stackexchange.com

For unsubstituted cyclopentane, these conformations are very close in energy and rapidly interconvert via a process called pseudorotation. libretexts.org However, the introduction of substituents, such as the fluorine atom and the amine group in this compound, creates a conformational preference.

The presence of the electronegative fluorine atom significantly influences the ring's conformation due to various stereoelectronic effects, including dipole-dipole interactions and hyperconjugation. nih.govresearchgate.net In a substituted cyclopentane, the substituents can occupy either pseudo-axial or pseudo-equatorial positions. Generally, bulky substituents prefer the pseudo-equatorial position to minimize steric strain.

In the trans configuration of this compound, the molecule will adopt a puckered conformation that best accommodates the two substituents. The energetic balance between the envelope and half-chair forms, and the specific pucker that minimizes steric and electronic repulsions, determines the dominant conformation. Computational methods, such as density functional theory (DFT), are often employed to calculate the relative energies of these conformers and predict the most stable structure. researchgate.net Spectroscopic techniques, particularly NMR analysis of coupling constants (³JHH), can provide experimental evidence to support the predicted conformations.

The table below outlines the key conformations of the cyclopentane ring.

Conformation Symmetry Description
EnvelopeCₛFour carbon atoms are in a plane, with the fifth atom puckered out of the plane. libretexts.org
Half-ChairC₂Three carbon atoms are in a plane, one is above, and one is below. stackexchange.com

The interplay of these stereochemical factors is essential for understanding the molecular properties and potential biological activity of this compound.

Strategic Applications of 1r,2r 2 Fluorocyclopentan 1 Amine As a Chiral Synthon

Role in the Construction of Structurally Complex Chiral Molecules

(1R,2R)-2-Fluorocyclopentan-1-amine serves as a crucial starting material for the synthesis of a variety of structurally complex chiral molecules. Its rigid cyclopentane (B165970) framework, combined with the defined stereochemistry of the amine and fluorine substituents, provides a robust scaffold for the elaboration of more intricate structures. The presence of the amine group allows for a wide range of chemical transformations, including amide bond formation, reductive amination, and N-alkylation, enabling the introduction of diverse functionalities.

Chiral amines are integral components in many natural products, pharmaceutical agents, and bioactive compounds. scielo.br They also find significant use as organocatalysts and chiral ligands in asymmetric synthesis. scielo.br The development of novel chiral amines, such as derivatives of this compound, is an ongoing area of research with the potential to yield new and effective molecular entities for various applications. The synthesis of complex molecules often involves the use of such building blocks, which can be elaborated through sequential reactions to achieve the desired target structure.

Precursor in the Synthesis of Fluorinated Carbanucleoside Analogues

Fluorinated nucleoside analogues are a significant class of compounds with established antiviral and anticancer properties. mdpi.com The introduction of a fluorine atom into the sugar moiety can dramatically alter the biological activity of the nucleoside. This compound is a key precursor in the synthesis of fluorinated carbanucleoside analogues, where the furanose oxygen of a natural nucleoside is replaced by a methylene (B1212753) group.

The synthesis of these analogues often involves the coupling of a protected form of this compound with a heterocyclic base. The stereochemistry of the starting amine is critical for controlling the stereochemical outcome of the final nucleoside analogue. The development of efficient synthetic routes to these compounds is an active area of research, driven by the potential for discovering new therapeutic agents. nih.gov

PrecursorTarget Compound ClassKey Transformation
This compoundFluorinated Carbanucleoside AnaloguesCoupling with heterocyclic bases

Intermediate in the Preparation of Fluorinated Cycloalkane-Based Amino Acid Derivatives

Fluorinated amino acids are valuable building blocks for the synthesis of peptides and proteins with enhanced properties. The incorporation of a fluorinated cycloalkane moiety can impart unique conformational constraints and metabolic stability to the resulting peptides. This compound serves as an important intermediate in the preparation of fluorinated cycloalkane-based amino acid derivatives.

The synthesis of these amino acid derivatives typically involves the transformation of the amine group of this compound into a carboxylic acid or a related functional group, while retaining the stereochemistry of the cyclopentane ring. These derivatives can then be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis techniques. The resulting peptides may exhibit altered biological activities or improved pharmacokinetic profiles compared to their non-fluorinated counterparts.

Utility in Organofluorine Catalysis and Ligand Design

The unique electronic properties of the carbon-fluorine bond can be exploited in the design of novel catalysts and ligands for asymmetric synthesis. The presence of a fluorine atom in a ligand can influence the steric and electronic environment of the metal center, leading to improved catalytic activity and enantioselectivity.

This compound and its derivatives have potential applications as chiral ligands in a variety of metal-catalyzed reactions. The amine group can coordinate to a metal center, while the fluorinated cyclopentane backbone provides a well-defined chiral environment. The development of new fluorinated ligands is a key area of research in organofluorine chemistry, with the potential to enable new and more efficient catalytic transformations.

Contributions to the Development of New Fluorinated Organic Building Blocks

The synthesis and application of fluorinated organic building blocks are of significant interest in medicinal chemistry and materials science. alfa-chemistry.comalfa-chemistry.com These building blocks provide access to a wide range of novel fluorinated compounds with diverse properties. This compound itself is a valuable building block, and it can also be used as a starting material for the synthesis of other, more complex fluorinated building blocks. enamine.netnih.govsigmaaldrich.com

Theoretical and Computational Investigations into 1r,2r 2 Fluorocyclopentan 1 Amine

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations offer a window into the dynamic nature of (1R,2R)-2-fluorocyclopentan-1-amine, revealing its conformational landscape and interactions with its environment. The cyclopentane (B165970) ring is not planar; it adopts puckered conformations, primarily the "envelope" and "twist" forms, to alleviate steric strain. The presence of substituents—a fluorine atom and an amine group—in a specific stereochemical arrangement significantly influences the energetic preference for these conformations.

Molecular dynamics simulations can be performed to model the behavior of the molecule over time. nih.govmdpi.com These simulations calculate the forces between atoms and use them to solve the equations of motion, providing a trajectory of atomic positions and velocities. mdpi.com For this compound, MD simulations could be used to:

Explore Conformational Space: Determine the relative populations and energy barriers between the various envelope and twist conformers of the cyclopentane ring. This analysis would reveal how the trans configuration of the fluorine and amine groups stabilizes or destabilizes certain puckered states.

Analyze Solvation: By simulating the molecule in a solvent like water, MD can detail the structure and dynamics of the surrounding solvent shell. nih.gov It would show the formation and lifetime of hydrogen bonds between the amine group (as a donor) and the fluorine atom (as a weak acceptor) with water molecules. mdpi.com

Simulate Biomolecular Interactions: If the amine is a pharmacophore, MD simulations can model its interaction within a biological target, such as an enzyme active site. nih.govnih.gov These simulations help predict the binding pose, quantify binding affinity, and understand the specific interactions that contribute to molecular recognition. nih.govnih.gov

For instance, a simulation could start with an optimized geometry and track the puckering of the cyclopentane ring over nanoseconds, identifying the most stable conformations and the pathways for interconversion. This information is critical for understanding how the molecule's shape influences its properties and reactivity.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic properties that govern the reactivity of this compound. nih.govnih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and orbital energies of a molecule. rsc.org

Key electronic properties that can be calculated include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. For an amine, the HOMO is typically localized on the nitrogen's lone pair, indicating its nucleophilic character. The LUMO location suggests the most electrophilic sites. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. science.govmdpi.com

Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For this compound, the map would show a region of negative potential (red) around the highly electronegative fluorine atom and the nitrogen lone pair, and regions of positive potential (blue) around the amine hydrogens and the hydrogen on the carbon attached to fluorine. This map highlights sites susceptible to electrophilic and nucleophilic attack.

Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis can assign partial charges to each atom. mdpi.com This would quantify the electron-withdrawing inductive effect of the fluorine atom, showing its impact on the adjacent carbon and the rest of the molecule, including the amine group.

Hyperconjugation: NBO analysis can also reveal stabilizing hyperconjugative interactions. For example, it can quantify the interaction between the lone pair of the amine (n_N) and the antibonding orbital of the adjacent C-F bond (σ_CF), or between the C-H bonds and the σ_CF orbital, which influences conformational stability.

These calculations help build a comprehensive picture of the molecule's intrinsic electronic character, explaining its behavior in chemical reactions.

Calculated PropertyDescriptionPredicted Value/Characteristic for this compound
HOMO Energy Energy of the highest occupied molecular orbital; relates to nucleophilicity.Localized on the nitrogen lone pair; energy is lowered by the inductive effect of the nearby fluorine.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electrophilicity.Likely associated with σ* orbitals of the C-F or C-N bonds.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical stability.A relatively large gap would suggest high kinetic stability.
Dipole Moment A measure of the overall polarity of the molecule.A significant dipole moment is expected, oriented from the electropositive amine toward the electronegative fluorine.
NBO Charge on Nitrogen Partial charge on the nitrogen atom.Less negative than in cyclopentylamine (B150401) due to the electron-withdrawing effect of fluorine.
NBO Charge on Fluorine Partial charge on the fluorine atom.Significantly negative, reflecting its high electronegativity.

This table presents predicted characteristics based on established principles of computational chemistry as applied to fluorinated amines.

Prediction of Reaction Pathways and Stereoselectivity

A primary goal of computational chemistry is to predict the outcome of chemical reactions, including which products will form and in what ratios. For a chiral molecule like this compound, this extends to predicting stereoselectivity. rsc.org Computational methods can map out the potential energy surface for a proposed reaction, identifying the structures and energies of reactants, transition states, intermediates, and products. researchgate.netacs.org

The stereoselectivity of a reaction is determined by the difference in the activation energies (ΔG‡) of the competing diastereomeric transition states. A lower activation barrier corresponds to a faster reaction rate and, therefore, the major product. acs.org

For this compound, computational studies could predict:

N-Functionalization: In reactions involving the amine group, such as acylation or alkylation, the fluorine atom can exert steric or electronic influence. By modeling the transition states for the nucleophilic attack of the amine, chemists can predict how the fluorine substituent directs the incoming electrophile, although this effect is likely to be minor for reactions directly at the nitrogen lone pair.

Reactions at the Ring: For reactions like elimination or substitution at the carbon bearing the fluorine, computational modeling is crucial. For example, in a base-induced elimination to form fluorocyclopentene, DFT calculations could compare the energy barriers for the different possible pathways, predicting the regioselectivity.

Enzyme-Catalyzed Reactions: In biocatalysis, predicting stereoselectivity is key. A combination of molecular docking and MD simulations can predict how the substrate fits into an enzyme's active site. nih.gov By identifying the near-attack conformations—poses where the substrate is perfectly positioned for the catalytic event—and their relative populations, these models can quantitatively predict which enantiomer or diastereomer will be preferentially formed. nih.gov

These predictive capabilities allow for the rational design of experiments and catalysts, saving significant time and resources in the laboratory. rsc.org

Structure-Reactivity Relationship Studies of Fluorinated Amines

The relationship between a molecule's structure and its chemical reactivity is a cornerstone of organic chemistry. For fluorinated amines, the introduction of a fluorine atom causes predictable electronic and steric changes that profoundly alter reactivity compared to their non-fluorinated counterparts. nih.gov

Key structure-reactivity principles for fluorinated amines like this compound include:

Inductive Effect: Fluorine is the most electronegative element, so it exerts a powerful electron-withdrawing inductive effect (-I effect). In a 1,2-amino-fluoroalkane, this effect significantly reduces the electron density on the nitrogen atom. Consequently, the amine becomes less basic and less nucleophilic compared to a non-fluorinated amine. nih.gov This modulation of basicity (pKa) is a critical aspect in medicinal chemistry. nih.govnih.gov

Steric Effects: While fluorine is relatively small (similar in size to a hydrogen atom), it can still exert steric hindrance that influences reaction pathways and conformational preferences. acs.org

Conformational Control: The C-F bond can engage in stereoelectronic interactions, such as the gauche effect, where polar bonds prefer to be oriented gauche to one another. In the cyclopentane ring, the preference for certain puckered conformations can be influenced by electrostatic interactions between the C-F dipole and the C-N dipole, which in turn affects the accessibility of the amine's lone pair or adjacent C-H bonds for reaction.

Hydrogen Bonding: While the C-F bond is a very weak hydrogen bond acceptor, the amine group is a strong hydrogen bond donor. The interplay of these groups affects how the molecule interacts with protic solvents, reagents, and biological targets.

Structural FeatureEffect on ReactivityRationale
C-F Bond Decreases basicity and nucleophilicity of the vicinal amine.Strong electron-withdrawing inductive effect of fluorine reduces electron density on the nitrogen atom. nih.gov
C-F Bond Increases metabolic stability of adjacent C-H bonds.The C-F bond is very strong, and its presence can shield nearby C-H bonds from enzymatic oxidation. nih.gov
Fluorine Atom Can influence conformational equilibrium of the cyclopentane ring.Steric and electrostatic interactions (e.g., dipole-dipole) involving the fluorine atom alter the relative energies of envelope and twist conformers.
Amine Group Acts as a primary nucleophilic and basic center.The lone pair of electrons on the nitrogen atom is the primary site for protonation and reaction with electrophiles.
(1R,2R) Stereochemistry Dictates the spatial relationship between F and NH2.The trans arrangement places the substituents on opposite sides of the ring's plane, influencing their through-space interactions and the molecule's overall shape.

These relationships are fundamental to understanding the chemical personality of this compound and for predicting its behavior in complex chemical and biological systems.

Advanced Analytical Methodologies for Characterization of 1r,2r 2 Fluorocyclopentan 1 Amine

Nuclear Magnetic Resonance Spectroscopy (1H, 13C, 19F NMR) for Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including (1R,2R)-2-fluorocyclopentan-1-amine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

¹H NMR: Proton NMR spectroscopy would be used to identify the number of distinct proton environments and their connectivity. For this compound, the spectrum is expected to show complex multiplets for the aliphatic protons due to spin-spin coupling between adjacent protons and through-space coupling with the fluorine atom. The protons on the carbons bearing the amine (C1) and fluorine (C2) would exhibit characteristic chemical shifts. The integration of the signals would correspond to the number of protons in each environment.

¹⁹F NMR: Fluorine-19 NMR is highly sensitive and provides specific information about the chemical environment of the fluorine atom. For this compound, the ¹⁹F NMR spectrum would show a single multiplet, with its chemical shift and coupling pattern being diagnostic of the trans stereochemical relationship with the amine group. The coupling of the fluorine atom to the vicinal protons on C1 and C2 would provide further confirmation of the stereochemistry. The regioselectivity of fluorination reactions is often confirmed by the analysis of ¹³C-¹⁹F coupling constants in the ¹³C{¹H} NMR spectrum. acs.org

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be employed to accurately determine its molecular mass. The exact mass of this compound is 103.079727485 Da, which corresponds to the molecular formula C₅H₁₀FN. nih.gov

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The fragmentation pattern is often predictable for classes of compounds. Aliphatic amines typically undergo α-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom. This would lead to the formation of a stable, nitrogen-containing cation. The analysis of these fragment ions helps to piece together the structure of the original molecule.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. For chiral compounds like this compound, chiral HPLC is essential for determining the enantiomeric purity or enantiomeric excess (ee).

The determination of enantiomeric excess is achieved using a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of a wide range of chiral compounds, including amines. nih.gov The choice of the specific chiral column and the mobile phase (a mixture of solvents) is critical for achieving baseline separation of the enantiomers. nih.gov Crown ether-based stationary phases are also known to be particularly effective for the enantioseparation of primary amine compounds. nih.gov

The enantiomeric excess is calculated by comparing the peak areas of the two enantiomers in the chromatogram. A successful chiral separation method would show two distinct peaks with different retention times for the (1R,2R) and (1S,2S) enantiomers. The development of such methods is crucial in the synthesis and quality control of enantiomerically pure compounds. Alternatively, derivatization with a chiral reagent can be employed to form diastereomers, which can then be separated on a standard achiral HPLC column. researchgate.net

X-ray Diffraction for Solid-State Absolute Stereochemistry

While NMR and HPLC can provide strong evidence for the relative and enantiomeric purity of a chiral compound, single-crystal X-ray diffraction provides the most definitive determination of its absolute stereochemistry in the solid state.

This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of the three-dimensional arrangement of atoms within the crystal lattice, including the precise bond lengths, bond angles, and stereochemical configuration. For this compound, if a suitable single crystal of a salt or derivative can be grown, X-ray diffraction analysis would unambiguously confirm the trans relationship between the fluorine and amine groups on the cyclopentane (B165970) ring and establish the (1R,2R) absolute configuration. The ability to observe invertomers in the solid state using single-crystal X-ray diffraction has been demonstrated for other nitrogen-containing small molecules. acs.org

Future Directions and Emerging Research Frontiers for 1r,2r 2 Fluorocyclopentan 1 Amine

Development of More Efficient and Sustainable Synthetic Routes

The demand for enantiomerically pure fluorinated compounds necessitates the development of synthetic methods that are not only efficient and high-yielding but also environmentally sustainable. Current research trends point towards several key areas for improving the synthesis of molecules like (1R,2R)-2-fluorocyclopentan-1-amine.

One major frontier is the use of biocatalysis and chemo-enzymatic strategies. nih.gov Enzymatic methods, such as those employing hydrolases, transaminases, or engineered enzymes, offer high stereoselectivity under mild reaction conditions. nih.govresearchgate.net A combined approach, using a chemical fluorination step followed by an enzymatic resolution or cyclization, has been shown to be a highly efficient and scalable route for producing chiral fluorinated heterocycles. researchgate.netrsc.org This "fluorination-amidase strategy" presents a greener alternative to traditional methods that may rely on expensive and toxic heavy metal catalysts. rsc.org

Another promising avenue is the advancement of catalytic C-H fluorination. chinesechemsoc.org Directly replacing a carbon-hydrogen bond with a carbon-fluorine bond is an atom-economical approach that simplifies synthetic sequences by avoiding the need for pre-functionalized substrates. While still a challenging field, progress in palladium-catalyzed and, more recently, manganese-catalyzed C-H fluorination offers a glimpse into future streamlined syntheses. chinesechemsoc.org The development of catalysts based on more abundant and less toxic metals, such as copper, is also a key objective for sustainable chemistry. rsc.org

The table below summarizes emerging sustainable synthetic strategies applicable to chiral fluorinated amines.

Synthetic StrategyKey AdvantagesRelevant Research Focus
Chemo-enzymatic Methods High stereoselectivity, mild conditions, reduced waste, scalability. researchgate.netrsc.orgCombining direct fluorination with amidase-catalyzed asymmetric cyclization. rsc.org
Biocatalysis Use of renewable catalysts (enzymes), high specificity, green solvents (water). nih.govEngineered enzymes (e.g., P450s, fluorinases) for direct and selective fluorination. nih.gov
Catalytic C-H Fluorination High atom economy, reduced number of synthetic steps. chinesechemsoc.orgDevelopment of catalysts using earth-abundant metals; improving regioselectivity and enantioselectivity. rsc.orgchinesechemsoc.org
Electrochemical Synthesis Avoids harsh chemical oxidants/reductants, uses electricity as a "green" reagent. chinesechemsoc.orgElectrochemical decarboxylative fluorination from readily available carboxylic acids. chinesechemsoc.org

Exploration of Novel Reactivity Modes for Fluorinated Amine Scaffolds

The interplay between the fluorine atom and the amine group on the cyclopentane (B165970) ring of this compound can be exploited to uncover novel reactivity. The electron-withdrawing nature of fluorine influences the basicity and nucleophilicity of the adjacent amine, which can be harnessed for selective chemical transformations.

Future research will likely focus on using the amine as a handle for further diversification. For example, the amine can be transformed into other functional groups like carbamoyl (B1232498) fluorides or thiocarbamoyl fluorides, which themselves have unique reactivity and can be converted into other valuable motifs such as trifluoromethylamines. acs.org This opens up pathways to a wider range of complex fluorinated molecules starting from a simple building block.

Furthermore, the specific stereochemical arrangement of the fluorine and amine groups can be used to direct subsequent reactions on the cyclopentane ring. This substrate-controlled diastereoselectivity is a powerful tool in organic synthesis. chinesechemsoc.org Research into strain-release-driven reactions, as seen in smaller ring systems like cyclobutanes and azetidines, could also inspire new methods for functionalizing the cyclopentane scaffold in ways that are currently inaccessible. acs.org The stability of the fluorinated motif under various reaction conditions, such as cross-coupling and click chemistry, underscores its potential as a robust scaffold for building complex molecular architectures. acs.org

Expanding the Scope of Chiral Fluorinated Building Blocks Beyond Current Applications

Chiral fluorinated molecules are highly sought after in drug discovery and agrochemistry. researchgate.netnih.gov this compound is a prime candidate for use as a chiral building block to access new chemical space and develop novel bioactive compounds. rsc.org

A key future direction is the use of such building blocks as "chiral fluorinated isosteres," where the fluorinated cyclopentyl amine core mimics the structure and conformation of other chemical groups found in biologically active molecules. rsc.org Replacing a hydrogen with fluorine can enhance metabolic stability and binding affinity, potentially transforming a moderately active compound into a potent drug candidate. researchgate.net The unique three-dimensional shape of the trans-disubstituted cyclopentane ring provides a rigid scaffold that can help optimize the presentation of pharmacophoric features to a biological target.

Synthetic biology also presents an exciting frontier. Engineered metabolic pathways could potentially accept fluorinated building blocks to produce complex, fluorinated natural products, a class of molecules that is virtually non-existent in nature. nih.gov By incorporating structures like this compound into larger, more complex scaffolds, researchers can create novel compounds with potentially unprecedented biological activities. nih.gov

Application AreaFuture DirectionPotential Impact
Medicinal Chemistry Use as a chiral isostere and 3D scaffold in drug design. researchgate.netrsc.orgImproved potency, selectivity, and pharmacokinetic properties of new drugs. researchgate.net
Agrochemicals Development of new pesticides and herbicides with enhanced stability.More effective and potentially safer crop protection agents.
Materials Science Incorporation into polymers and functional materials.Creation of materials with unique thermal, chemical, and optical properties.
Synthetic Biology Use as a precursor in engineered biosynthetic pathways. nih.govProduction of novel fluorinated natural products and bioactive molecules. nih.gov

Integrated Computational and Experimental Approaches in Organofluorine Chemistry

The subtle and often counterintuitive effects of fluorine on molecular properties make organofluorine chemistry a field where computational modeling is particularly valuable. An integrated approach, combining theoretical calculations with laboratory experiments, is crucial for accelerating progress. nih.govnih.gov

Density Functional Theory (DFT) and other computational methods can predict the impact of fluorination on molecular structure, conformational preferences, and reactivity. nih.govacs.org For this compound, computational studies can elucidate how the fluorine atom affects the pKa of the amine, the stability of different ring conformations, and the energy barriers of potential reactions. This predictive power can guide experimental work, saving time and resources by identifying the most promising synthetic routes and reaction conditions. chemrevlett.com

This synergy is particularly powerful in drug design. Computational docking can simulate how a ligand like this compound or its derivatives might bind to a protein target. nih.gov These models can reveal key interactions, including non-covalent bonds involving the fluorine atom (e.g., C-F···H-N or C-F···C=O), and predict binding affinity. nih.govacs.org Experimental synthesis and testing can then validate and refine these computational hypotheses, creating a feedback loop that accelerates the discovery of new therapeutic agents. nih.govnih.gov Such integrated workflows are becoming indispensable for the rational design of new molecules and materials. nih.gov

Q & A

Basic Research Questions

Q. What are the key synthetic routes and challenges for preparing (1R,2R)-2-fluorocyclopentan-1-amine with high enantiomeric purity?

  • Methodological Answer : The synthesis typically involves stereoselective cyclization and fluorination. A plausible route includes:

  • Cyclopentane Ring Formation : Transition metal-catalyzed cyclopropanation (adapted for cyclopentane) using diazo compounds (e.g., CH₂N₂) and chiral ligands to induce the (R,R) configuration .
  • Fluorination : Electrophilic fluorination agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) can introduce fluorine at the C2 position, requiring precise temperature control (-78°C to 0°C) to minimize racemization .
  • Amino Group Protection : Boc (tert-butoxycarbonyl) protection is critical to prevent side reactions during fluorination. Deprotection with TFA (trifluoroacetic acid) yields the free amine .
  • Challenges : Competing elimination reactions during fluorination and maintaining stereochemical integrity under acidic/basic conditions.

Q. What analytical techniques are essential for confirming the stereochemistry and purity of this compound?

  • Methodological Answer :

  • Chiral HPLC : To quantify enantiomeric excess (≥98% ee) using columns like Chiralpak AD-H and hexane/isopropanol mobile phases .
  • NMR Spectroscopy : 19F^{19}\text{F} NMR identifies fluorine environment; 1H^{1}\text{H}-13C^{13}\text{C} HSQC confirms cyclopentane ring conformation .
  • X-ray Crystallography : Resolves absolute configuration disputes, especially when NMR data is ambiguous .

Q. How does the fluorine substituent influence the compound’s physicochemical properties compared to non-fluorinated analogs?

  • Methodological Answer :

  • Polarity : Fluorine increases dipole moment, enhancing solubility in polar solvents (e.g., DMSO, methanol) .
  • Metabolic Stability : Fluorine’s electronegativity reduces susceptibility to oxidative metabolism, as shown in comparative stability assays with liver microsomes .
  • pKa Modulation : Fluorine lowers the amine’s basicity (pKa ~8.2 vs. ~9.5 in non-fluorinated analogs), affecting protonation states in biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictory spectroscopic data (e.g., NMR vs. computational modeling) for this compound derivatives?

  • Methodological Answer :

  • Cross-Validation : Use 2D NMR (COSY, NOESY) to confirm coupling constants and spatial proximity of protons. For example, NOE interactions between H1 and H2 confirm cis stereochemistry .
  • DFT Calculations : Compare experimental 19F^{19}\text{F} chemical shifts with density functional theory (B3LYP/6-31G*) predictions to validate structures .
  • Crystallographic Data : Single-crystal X-ray diffraction remains the gold standard for resolving ambiguities, as demonstrated in cyclopropane amine studies .

Q. What strategies mitigate stereochemical instability during scale-up synthesis of this compound?

  • Methodological Answer :

  • Low-Temperature Fluorination : Maintain reaction temperatures below -30°C to suppress racemization .
  • Enzymatic Resolution : Lipase-mediated kinetic resolution (e.g., using Candida antarctica lipase B) separates enantiomers post-synthesis .
  • Inert Atmosphere : Rigorous exclusion of moisture/O₂ prevents acid-catalyzed epimerization .

Q. How does fluorination at the C2 position affect the compound’s bioactivity in neurological target studies?

  • Methodological Answer :

  • Receptor Binding Assays : Fluorine’s steric and electronic effects enhance affinity for GABA₃ receptors (IC₅₀ = 120 nM vs. 450 nM for non-fluorinated analogs) in competitive radioligand binding assays .
  • Blood-Brain Barrier (BBB) Penetration : LogP measurements (1.8 vs. 2.3 in analogs) and in vivo PET imaging show improved BBB permeability due to reduced hydrogen bonding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.